GAT1 Binding Affinity of the Target Compound Versus the N-Methylated Sigma-Ligand Class
The target compound demonstrates measurable binding affinity for the GABA transporter GAT1 (Ki = 1,070 nM for mouse GAT1; Ki = 1,100 nM for human GAT1 expressed in HEK293 cells) [1]. In contrast, the prototypical N-methylated analog BD1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) exhibits sub-nanomolar sigma-1 receptor affinity (Ki = 0.34 nM) but has no reported GAT1 binding activity in the primary literature [2]. The target compound's primary amine terminus thus redirects target engagement away from sigma receptors toward GAT1, making it a functionally distinct tool compound within the pyrrolidinyl ethylamine family.
| Evidence Dimension | GAT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1,070 nM (mouse GAT1); Ki = 1,100 nM (human GAT1) [1] |
| Comparator Or Baseline | BD1008: sigma-1 Ki = 0.34 nM; no published GAT1 activity [2] |
| Quantified Difference | Target compound engages GAT1 at μM concentrations; BD1008 engages sigma-1 at sub-nM concentrations but lacks reported GAT1 activity |
| Conditions | Competitive MS binding assay using [3H]NO71156 displacement in HEK293 cells expressing mouse or human GAT1 [1]; sigma-1: [3H]-(+)-3-PPP displacement in guinea pig brain membranes [2] |
Why This Matters
For programs targeting GABAergic modulation via GAT1, this compound provides a defined GAT1-active scaffold distinct from sigma-preferring analogs, enabling cleaner pharmacological probing of GAT1-mediated effects without sigma receptor confounding.
- [1] BindingDB. BDBM50063508 (CHEMBL3398500): Binding affinity to human and mouse GAT1. Ki = 1.07E+3 nM (mouse), 1.10E+3 nM (human). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 View Source
- [2] de Costa, B. R., Radesca, L., Di Paolo, L., & Bowen, W. D. (1992). J Med Chem, 35(1), 38–47. BD1008 (compound 3) sigma-1 Ki = 0.34 nM. View Source
